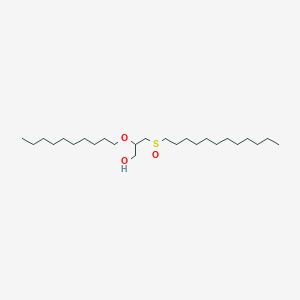![molecular formula C14H10N2O2S B12567676 N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide CAS No. 329361-20-8](/img/structure/B12567676.png)
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide is a complex organic compound that features a dibenzothiophene core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide typically involves the following steps:
Formation of Dibenzothiophene Core: The dibenzothiophene core can be synthesized through a series of cyclization reactions starting from biphenyl derivatives.
Introduction of Acetamide Group: The acetamide group is introduced via an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Hydroxyimino Functionalization: The hydroxyimino group is introduced through an oximation reaction, where a ketone or aldehyde reacts with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the dibenzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalysis.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted dibenzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Pharmaceuticals: Potential use as a pharmacophore in drug design and development.
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide involves its interaction with molecular targets through various pathways:
Electronic Effects: The dibenzothiophene core can participate in electron transfer processes.
Hydroxyimino Group: This functional group can form hydrogen bonds and interact with biological targets, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Dibenzo[b,d]thiophen-4-yl)-2-(hydroxyimino)acetamide
- N-(Dibenzo[b,d]thiophen-2-yl)-2-(hydroxyimino)acetamide
Uniqueness
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide is unique due to its specific substitution pattern on the dibenzothiophene core, which can influence its electronic properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
329361-20-8 |
|---|---|
Molekularformel |
C14H10N2O2S |
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
N-dibenzothiophen-1-yl-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C14H10N2O2S/c17-13(8-15-18)16-10-5-3-7-12-14(10)9-4-1-2-6-11(9)19-12/h1-8,18H,(H,16,17) |
InChI-Schlüssel |
PTCPMYLDOIWJKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)NC(=O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![1-Oxa-7-azaspiro[4.4]nonane-6,9-dione,7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5R)-](/img/structure/B12567598.png)
![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)


![2-[2-(3-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12567622.png)

![(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexan-1-amine](/img/structure/B12567640.png)
![2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12567647.png)
![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)


![2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate](/img/structure/B12567672.png)

